Synthetic Efficiency: Validated Yield for α-Ketoacetal Cleavage
In a published synthetic protocol, 1-Methoxy-2-oxopropyl acetate (as α-acetoxy-α-methoxyacetone) was synthesized from 1,1-dimethoxyacetone and acetic anhydride using Nafion-H catalysis, achieving an isolated yield of 79% . This quantifies its efficient preparation and establishes its role as a stable α-ketoacetal precursor, differentiating it from the more reactive, non-acetylated 1,1-dimethoxyacetone which is used as a starting material in this transformation .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 79% isolated yield |
| Comparator Or Baseline | 1,1-Dimethoxyacetone (starting material) |
| Quantified Difference | Yield for the synthesis of the target compound from the comparator. |
| Conditions | Reaction of 1,1-dimethoxyacetone with acetic anhydride in CDCl₃ solvent with Nafion-H catalyst for 18 hours . |
Why This Matters
This demonstrates a reliable, high-yield method for accessing the protected α-hydroxyketone intermediate, which is critical for procurement decisions when planning a multi-step synthesis.
